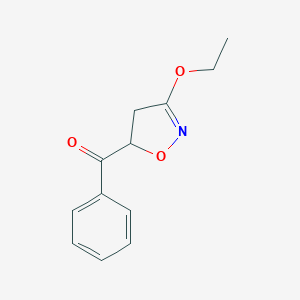

(3-Ethoxy-4,5-dihydroisoxazol-5-yl)(phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

KRN5500 ist ein synthetisches Derivat der Spicamycin-Klasse von Verbindungen, das ursprünglich aus dem Bakterium Streptomyces alanosinicus isoliert wurde. Diese Verbindung hat sich als vielversprechender therapeutischer Wirkstoff erwiesen, insbesondere bei der Behandlung von chronischer lymphatischer Leukämie und multiplem Myelom. KRN5500 ist bekannt für seinen einzigartigen Wirkmechanismus und seine Fähigkeit, Apoptose in Krebszellen zu induzieren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

KRN5500 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Modifikation des Spicamycin-Moleküls umfassen. Die Synthese beinhaltet den Ersatz natürlich vorkommender Fettsäuren durch eine Tetradecadien-Einheit. Diese Modifikation verbessert die pharmakologischen Eigenschaften der Verbindung .

Industrielle Produktionsverfahren

Die industrielle Produktion von KRN5500 beinhaltet die Fermentation von Streptomyces alanosinicus zur Herstellung von Spicamycin, gefolgt von einer chemischen Modifikation zur Gewinnung von KRN5500. Der Fermentationsprozess wird optimiert, um die Ausbeute an Spicamycin zu maximieren, das dann einer Reihe von Reinigungs- und chemischen Modifikationsschritten unterzogen wird, um KRN5500 zu produzieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

KRN5500 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: KRN5500 kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in KRN5500 verändern.

Substitution: Substitutionsreaktionen können bestimmte Atome oder Gruppen im Molekül durch andere ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit KRN5500 verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um optimale Ausbeuten zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit KRN5500 gebildet werden, umfassen verschiedene Metaboliten, die die Kernstruktur der Verbindung beibehalten, aber unterschiedliche funktionelle Gruppen aufweisen. Diese Metaboliten können unterschiedliche pharmakologische Eigenschaften haben und werden auf ihre potenziellen therapeutischen Wirkungen untersucht .

Analyse Chemischer Reaktionen

Types of Reactions

KRN5500 undergoes several types of chemical reactions, including:

Oxidation: KRN5500 can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups in KRN5500.

Substitution: Substitution reactions can replace specific atoms or groups in the molecule with others.

Common Reagents and Conditions

Common reagents used in the reactions involving KRN5500 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from the reactions involving KRN5500 include various metabolites that retain the core structure of the compound but have different functional groups. These metabolites can have different pharmacological properties and are studied for their potential therapeutic effects .

Wissenschaftliche Forschungsanwendungen

KRN5500 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: KRN5500 wird als Modellverbindung verwendet, um die chemischen Eigenschaften und Reaktionen von Spicamycin-Derivaten zu untersuchen.

Biologie: In der biologischen Forschung wird KRN5500 verwendet, um die Mechanismen der Apoptose und des Zelltods in Krebszellen zu untersuchen.

Medizin: KRN5500 hat sich als vielversprechender therapeutischer Wirkstoff bei der Behandlung von chronischer lymphatischer Leukämie und multiplem Myelom erwiesen. .

Industrie: KRN5500 wird in der pharmazeutischen Industrie zur Entwicklung neuer Krebstherapien eingesetzt.

Wirkmechanismus

KRN5500 entfaltet seine Wirkung, indem es die Proteinsynthese hemmt und Apoptose in Krebszellen induziert. Die Verbindung zielt auf das endoplasmatische Retikulum und den Golgi-Apparat ab, stört die Proteinverarbeitung und führt zum Zelltod. KRN5500 aktiviert Caspase-8, Caspase-9 und Caspase-3, die wichtige Enzyme im Apoptoseweg sind. Dies führt zur Spaltung von Poly(ADP-Ribose)-Polymerase und zur Herunterregulierung von anti-apoptotischen Proteinen wie Mcl-1 .

Wirkmechanismus

KRN5500 exerts its effects by inhibiting protein synthesis and inducing apoptosis in cancer cells. The compound targets the endoplasmic reticulum and Golgi apparatus, disrupting protein processing and leading to cell death. KRN5500 activates caspase-8, caspase-9, and caspase-3, which are key enzymes in the apoptosis pathway. This leads to the cleavage of poly (ADP-ribose) polymerase and down-regulation of anti-apoptotic proteins like Mcl-1 .

Vergleich Mit ähnlichen Verbindungen

KRN5500 wird mit anderen Spicamycin-Derivaten und ähnlichen Verbindungen verglichen, wie zum Beispiel:

Spicamycin: Die Stammverbindung, von der KRN5500 abgeleitet ist. Spicamycin hat ähnliche Eigenschaften, ist aber weniger potent.

Tunicamycin: Ein weiteres Spicamycin-Derivat, das die Protein-Glykosylierung hemmt, aber unterschiedliche pharmakologische Eigenschaften aufweist.

Bortezomib: Ein Proteasom-Inhibitor, der zur Behandlung von multiplem Myelom eingesetzt wird. .

KRN5500 ist einzigartig in seiner Fähigkeit, Apoptose über mehrere Wege zu induzieren und seine Fähigkeit, die Arzneimittelresistenz in Krebszellen zu überwinden. Dies macht es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung in der Krebstherapie .

Eigenschaften

CAS-Nummer |

155430-83-4 |

|---|---|

Molekularformel |

C12H13NO3 |

Molekulargewicht |

219.24 g/mol |

IUPAC-Name |

(3-ethoxy-4,5-dihydro-1,2-oxazol-5-yl)-phenylmethanone |

InChI |

InChI=1S/C12H13NO3/c1-2-15-11-8-10(16-13-11)12(14)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |

InChI-Schlüssel |

CWICFGGMQADCEK-UHFFFAOYSA-N |

SMILES |

CCOC1=NOC(C1)C(=O)C2=CC=CC=C2 |

Kanonische SMILES |

CCOC1=NOC(C1)C(=O)C2=CC=CC=C2 |

Synonyme |

Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.